methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0887813
InChI: InChI=1S/C20H22N2O6/c1-25-17-8-7-14(10-18(17)26-2)11-19(23)22-21-12-15-5-4-6-16(9-15)28-13-20(24)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,23)/b21-12+
SMILES: COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol

methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

CAS No.:

Cat. No.: VC0887813

Molecular Formula: C20H22N2O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate -

Specification

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
IUPAC Name methyl 2-[3-[(E)-[[2-(3,4-dimethoxyphenyl)acetyl]hydrazinylidene]methyl]phenoxy]acetate
Standard InChI InChI=1S/C20H22N2O6/c1-25-17-8-7-14(10-18(17)26-2)11-19(23)22-21-12-15-5-4-6-16(9-15)28-13-20(24)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,23)/b21-12+
Standard InChI Key QTJXJBGCVGSMHW-CIAFOILYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)OC)OC
SMILES COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC

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